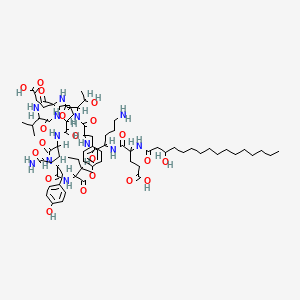

Plipastatin B 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Plipastatin B 1 is a lipopeptide.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Plipastatin B 1 exhibits significant antimicrobial activity against a variety of pathogenic bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes, leading to cell death. This property makes it a candidate for replacing conventional antifungal agents in agriculture.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fusarium oxysporum | Fungal | 10 µg/mL |

| Escherichia coli | Bacterial | 5 µg/mL |

| Staphylococcus aureus | Bacterial | 2 µg/mL |

| Candida albicans | Fungal | 8 µg/mL |

The data indicates that plipastatin is particularly effective against both Gram-positive and Gram-negative bacteria, as well as various fungi, suggesting its broad-spectrum potential as an antimicrobial agent .

Agricultural Applications

Given its potent antifungal properties, this compound is being investigated as a biopesticide. Its ability to control soilborne pathogens can enhance crop yields and reduce reliance on synthetic fungicides.

Case Study: Plipastatin in Crop Protection

A study demonstrated that applying plipastatin to tomato plants significantly reduced the incidence of Fusarium wilt. The treated plants showed a 70% lower disease severity compared to untreated controls, highlighting its potential for sustainable agriculture .

Enhancing Production through Genetic Engineering

Research has focused on increasing the yield of plipastatin through genetic modifications in Bacillus subtilis. Techniques such as promoter exchange and deletion of competing pathways have been employed to boost production levels.

Table 2: Strategies for Enhanced Plipastatin Production

| Strategy | Resulting Yield (mg/L) |

|---|---|

| Native promoter exchange | 70 |

| Deletion of surfactin operon | 434 |

| Overexpression of efflux transporter | 1233 |

These strategies have successfully increased plipastatin production, making it more feasible for commercial applications .

Potential in Health Sciences

Beyond agricultural uses, this compound's unique properties may extend to health applications, particularly in combating antibiotic-resistant infections. Its mechanism of action could provide a new avenue for developing treatments against resistant strains of bacteria.

Research Insights

Recent studies have indicated that plipastatin can synergize with conventional antibiotics, enhancing their efficacy against resistant bacterial strains. This dual-action approach could be pivotal in addressing the growing issue of antibiotic resistance .

Eigenschaften

CAS-Nummer |

103955-73-3 |

|---|---|

Molekularformel |

C74H114N12O20 |

Molekulargewicht |

1491.8 g/mol |

IUPAC-Name |

5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C74H114N12O20/c1-7-9-10-11-12-13-14-15-16-17-18-21-49(89)42-59(91)77-52(33-36-60(92)93)66(97)78-51(22-19-38-75)65(96)81-56-41-47-26-30-50(31-27-47)106-74(105)63(44(5)8-2)84-69(100)55(40-46-24-28-48(88)29-25-46)82-67(98)53(32-35-58(76)90)79-71(102)57-23-20-39-86(57)73(104)62(43(3)4)83-68(99)54(34-37-61(94)95)80-72(103)64(45(6)87)85-70(56)101/h24-31,43-45,49,51-57,62-64,87-89H,7-23,32-42,75H2,1-6H3,(H2,76,90)(H,77,91)(H,78,97)(H,79,102)(H,80,103)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,85,101)(H,92,93)(H,94,95) |

InChI-Schlüssel |

BBRYHXPVDSFBGT-XVGDWIIJSA-N |

SMILES |

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |

Kanonische SMILES |

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Plipastatin B 1; Plipastatin A 1, 6-D-valine-; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.